molecular formula C22H14Cl2FNO3S B4563328 3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile

3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile

Cat. No.: B4563328
M. Wt: 462.3 g/mol
InChI Key: ZKLAVWZACDXZGP-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C22H14Cl2FNO3S and its molecular weight is 462.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.0055480 g/mol and the complexity rating of the compound is 754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Related Compounds : Similar compounds to the one have been synthesized, such as 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives. These derivatives show potential antitumor activity against various human cancer cell lines, indicating the potential of similar acrylonitrile compounds in cancer therapy (Maddila et al., 2016).

  • Crystal Structure Analysis : The crystal structure of related compounds, like 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, has been studied. Understanding the crystal structure of these compounds is crucial for their application in organic chemistry and the development of bioactive heterocycles (Naveen et al., 2006).

  • Antioxidant Activity : Derivatives of similar compounds, like 4-fluorobenzaldehyde, have shown promising antioxidant activity. This indicates the potential for antioxidant applications of acrylonitrile compounds (El Nezhawy et al., 2009).

  • Photochemical Reactions : Studies have been conducted on the photochemical reactions of acrylonitrile compounds, which are essential for understanding their behavior in light-induced processes. Such knowledge can be valuable in developing new materials or chemical processes (Chung & Ho, 1997).

  • Fluorination of Aliphatic Aldehydes : Research on the fluorination of aliphatic aldehydes using related compounds highlights the significance of these compounds in synthesizing fluorinated organic molecules, which are increasingly important in pharmaceuticals and materials science (Li et al., 2014).

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[5-chloro-2-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2FNO3S/c23-16-9-10-22(29-14-19-20(24)7-4-8-21(19)25)15(11-16)12-18(13-26)30(27,28)17-5-2-1-3-6-17/h1-12H,14H2/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLAVWZACDXZGP-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=C(C=CC(=C2)Cl)OCC3=C(C=CC=C3Cl)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=C(C=CC(=C2)Cl)OCC3=C(C=CC=C3Cl)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile
Reactant of Route 2
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3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile
Reactant of Route 3
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3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile
Reactant of Route 4
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3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile
Reactant of Route 5
Reactant of Route 5
3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile
Reactant of Route 6
Reactant of Route 6
3-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(phenylsulfonyl)acrylonitrile

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